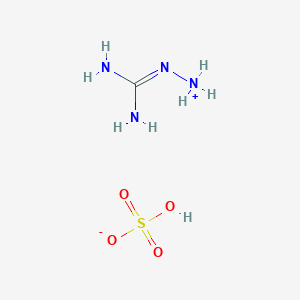
CID 17814
Übersicht
Beschreibung
CID 17814 is a useful research compound. Its molecular formula is CH8N4O4S and its molecular weight is 172.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Control of Protein Function in Cells : CID techniques offer reversible and spatiotemporal control over protein function in cells, playing a crucial role in understanding biological processes inaccessible by genetic interference methods. These techniques have significantly advanced in providing precision and resolution, especially in studying signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Reversible Control of Protein Localization : The development of chemical dimerizers capable of rapid activation and deactivation enhances understanding of cellular events, especially in cell signaling networks. This has significant implications for studying reversible biological processes with high spatiotemporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Inducible Gene Regulation and Editing : CID techniques have been engineered to develop proteolysis-targeting chimera-based scalable platforms for inducible gene regulation and gene editing. These platforms offer fine-tuning of gene expression and the ability to multiplex biological signals, greatly enhancing genetic research and potential therapeutic applications (Ma, Yuan, Peng, Paredes, Zeng, Osikpa, Yang, Peddi, Patel, Liu, Sun, & Gao, 2023).
Study of Lipid Second Messengers and Small GTPases : CID has been instrumental in resolving complex problems in cell biology, such as the signaling paradox in lipid second messengers and small GTPases. It allows for specific spatiotemporal manipulation of these molecules, providing deeper insights into cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
Application in Mass Spectrometry : CID techniques, also known as collision-activated dissociation (CAD), are central to mass spectrometry practices. They have evolved to be applicable in various types of instruments, aiding in the identification and structural analysis of ions (Cooks, 1995).
Quantification of Protein-Protein Interactions : CID has been applied to quantify interactions in biological processes, especially in pharmacological applications. Techniques like single-molecule detection enable precise quantification of interactions, furthering understanding in areas like cellular mechanotransduction (Wang, Barnett, Le, Guo, Zhong, Kanchanawong, & Yan, 2019).
Tandem Mass Spectrometry in Proteomics : CID plays a significant role in tandem mass spectrometry, especially in proteomics for peptide sequencing and understanding protein function (Jedrychowski, Huttlin, Haas, Sowa, Rad, & Gygi, 2011).
Eigenschaften
IUPAC Name |
(diaminomethylideneamino)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





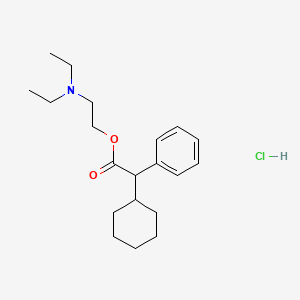

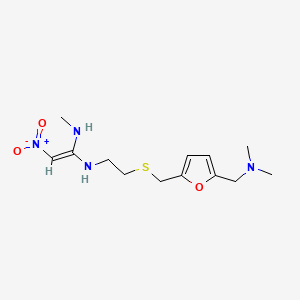


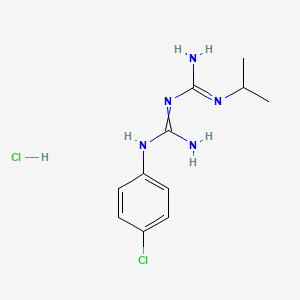

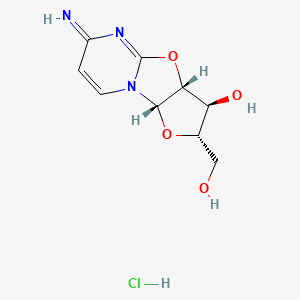
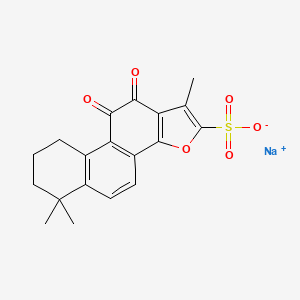

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)
